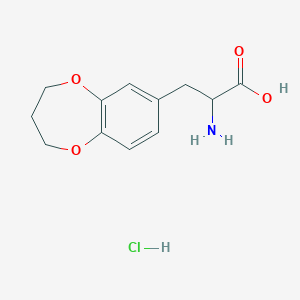![molecular formula C5H13NO2 B1528357 O-[2-(propan-2-yloxy)ethyl]hydroxylamine CAS No. 54149-47-2](/img/structure/B1528357.png)
O-[2-(propan-2-yloxy)ethyl]hydroxylamine
Übersicht
Beschreibung
O-[2-(propan-2-yloxy)ethyl]hydroxylamine, otherwise known as O-2-PEH, is a chemical compound that is widely used in organic synthesis. O-2-PEH is a versatile reagent that can be used in a variety of ways, such as in the synthesis of natural products, pharmaceuticals, and other organic compounds. O-2-PEH has also been used in the preparation of a variety of heterocyclic compounds and in the synthesis of peptides and peptidomimetics. O-2-PEH is an important compound in the study of chemical biology, as it is a useful tool for the study of biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Chemical Transformations
An efficient Pd-catalyzed O-arylation process using ethyl acetohydroximate, a hydroxylamine equivalent, has been developed for the synthesis of O-arylhydroxylamines and substituted benzofurans. This method offers a broad substrate scope and short reaction times, allowing access to compounds challenging to prepare by traditional methods (Maimone & Buchwald, 2010).
Bioorganic Chemistry and Drug Metabolism Studies
Fungal peroxygenases catalyze the regioselective hydroxylation of propranolol and diclofenac, leading to the synthesis of human drug metabolites. These reactions demonstrate the potential of fungal enzymes in synthesizing complex organic compounds and drug metabolites with high selectivity and yield (Kinne et al., 2009).
Environmental Chemistry
A study on the activation of hydrogen peroxide by hydroxylamine unveils a new source of hydroxyl radical (HO·) formation. This process, significant in environmental chemistry, highlights the role of hydroxylamine derivatives in generating reactive oxygen species for environmental remediation and pollution control (Chen et al., 2015).
Polymer and Material Science
Research into the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan demonstrates the utility of hydroxylamine derivatives in creating sustainable materials. This study presents a method for producing novel furan-based polyesters with significant applications in biodegradable plastics and environmentally friendly materials (Jiang et al., 2014).
Corrosion Inhibition
Investigations into the adsorption properties and inhibition of mild steel corrosion in hydrochloric solutions by newly synthesized diamine derivatives reveal the potential of hydroxylamine derivatives in protecting metals against corrosion. These findings are crucial for developing more effective corrosion inhibitors in industrial applications (Herrag et al., 2010).
Eigenschaften
IUPAC Name |
O-(2-propan-2-yloxyethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-5(2)7-3-4-8-6/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYMSUOBMGXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54149-47-2 | |
| Record name | O-[2-(propan-2-yloxy)ethyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)
![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)


![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)





![2-[(3-aminopyrrolidin-1-yl)carbonyl]-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B1528290.png)


